3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-(diphenylmethyl)urea
Description
Properties
IUPAC Name |
1-benzhydryl-3-(2,3-dihydro-1-benzofuran-3-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O2/c26-23(24-15-19-16-27-21-14-8-7-13-20(19)21)25-22(17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-14,19,22H,15-16H2,(H2,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGDWOORUXCRPOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2O1)CNC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-(diphenylmethyl)urea typically involves multiple steps, starting with the preparation of the benzofuran core. One common method involves the cyclization of ortho-hydroxyaryl ketones with appropriate reagents to form the benzofuran ring .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-(diphenylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups or the benzofuran ring itself.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the urea moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-(diphenylmethyl)urea has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-(diphenylmethyl)urea involves its interaction with specific molecular targets. The benzofuran moiety can interact with enzymes and receptors, modulating their activity. The urea group can form hydrogen bonds with biological molecules, influencing their function . These interactions can affect various cellular pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Structural Analogues from Triarylmethane Derivatives ()
Compounds T128–T136 (synthesized via reactions of diphenylmethyl halides with heterocyclic amines) share the diphenylmethyl scaffold but differ in substituents and heterocyclic groups. Key comparisons:
Key Differences :
- The target compound’s urea group replaces the thiazol/pyrimidine amines in T129–T133.
- The dihydrobenzofuran ring (vs. halogenated aryl groups in T128–T136) could reduce metabolic instability or alter π-π stacking interactions.
Hydroxyurea Analogs ()
The compound N-[(3S)-2,3-Dihydro-6-(phenylmethoxy)-3-benzofuranyl]-N-hydroxyurea (CAS 139149-55-6) shares the dihydrobenzofuran backbone but incorporates a hydroxyurea group instead of diphenylmethylurea.
- Molecular Formula : C₁₆H₁₆N₂O₄ (300.31 g/mol) vs. C₂₃H₂₂N₂O₂ (382.44 g/mol) for the target compound.
- Functional Impact: Hydroxyurea is a known iron-chelating agent and ribonucleotide reductase inhibitor, whereas the diphenylmethylurea group may favor receptor modulation (e.g., kinase inhibition) .
Pharmacologically Active Diphenylmethyl Derivatives (–6)
- Armodafinil (): Contains a (diphenylmethyl)sulfinyl group (C₁₅H₁₅NO₂S, 273.40 g/mol). Used as a wakefulness promoter, its sulfinyl moiety contrasts with the urea group in the target compound, likely altering CNS penetration and target selectivity .
- Giripladib (): Features a diphenylmethyl-indol core (C₄₁H₃₆ClF₃N₂O₄S, 745.25 g/mol).
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing 3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-(diphenylmethyl)urea?
- Methodology : Multi-step organic synthesis involving:
- Step 1 : Functionalization of the 2,3-dihydrobenzofuran core via alkylation or substitution reactions.
- Step 2 : Coupling with diphenylmethyl isocyanate under anhydrous conditions (e.g., dichloromethane, 0–5°C) to form the urea linkage.
- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization.
- Critical Parameters : Control reaction temperature to prevent side reactions (e.g., urea hydrolysis) and optimize solvent polarity for intermediate stability .
Q. Which analytical techniques are essential for confirming structural integrity and purity?
- Primary Tools :
- NMR Spectroscopy : H and C NMR to confirm substituent positions and urea connectivity.
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%).
- Mass Spectrometry : High-resolution MS (HRMS) for molecular formula validation.
- Validation : Cross-reference spectral data with computational predictions (e.g., ChemDraw simulations) .
Q. What are the foundational steps to assess initial biological activity?
- Screening Framework :
- In vitro assays : Test against enzyme targets (e.g., kinases, proteases) using fluorescence-based or colorimetric assays.
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK293, HepG2) to establish IC values.
- Dose-Response Curves : Triplicate experiments with statistical validation (p < 0.05) .
Advanced Research Questions
Q. How can researchers optimize synthetic routes to improve yield and scalability?
- Strategies :
- Catalysis : Screen Pd-catalyzed cross-coupling for benzofuran functionalization (e.g., Suzuki-Miyaura).
- Solvent Optimization : Test polar aprotic solvents (DMF, DMSO) for urea formation kinetics.
- DoE (Design of Experiments) : Use factorial design to evaluate temperature, solvent, and catalyst interactions.
- Data Analysis : Compare yields via ANOVA and identify critical factors using Pareto charts .
Q. How should contradictory data on biological activity across studies be resolved?
- Approach :
- Mechanistic Studies : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target binding affinity.
- Pathway Analysis : Use RNA-seq or proteomics to identify off-target effects in divergent models.
- In silico Modeling : Molecular docking (AutoDock Vina) to predict binding modes and validate with mutational studies.
- Theoretical Framework : Align findings with urea derivatives' known SAR (Structure-Activity Relationship) trends .
Q. What methodologies are recommended to study environmental fate and stability?
- Experimental Design :
- Partitioning Studies : Measure log (octanol-water) and soil adsorption coefficients ().
- Biodegradation : OECD 301F test for aerobic degradation in activated sludge.
- Photolysis : Expose to UV light (λ = 254 nm) and monitor degradation via LC-MS.
- Ecotoxicology : Use Daphnia magna or Danio rerio models for acute toxicity (LC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
